REACTION_SMILES
|
[C:22](=[O:23])([O-:24])[O-:25].[Cl:28][c:29]1[cH:30][cH:31][cH:32][cH:33][c:34]1[Cl:35].[Cu:36].[I:14][c:15]1[cH:16][cH:17][c:18]([CH3:21])[cH:19][cH:20]1.[K+:26].[K+:27].[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]3[nH:12][c:13]12>>[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]3[n:12](-[c:15]3[cH:16][cH:17][c:18]([CH3:21])[cH:19][cH:20]3)[c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1Cl
|
Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(I)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2c(c1)[nH]c1ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(-n2c3ccccc3c3ccccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |